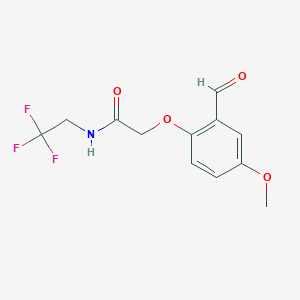

2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-19-9-2-3-10(8(4-9)5-17)20-6-11(18)16-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOJWNSYFCTOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)NCC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H14F3NO4

- Molecular Weight : 353.29 g/mol

- Structure : The compound features a methoxy group and a trifluoroethyl substituent, which may influence its biological activity.

Antioxidant Properties

Research indicates that compounds with a methoxyphenol structure often exhibit antioxidant activity. For instance, studies have shown that 2-methoxyphenols can act as selective cyclooxygenase (COX) inhibitors, which are relevant in reducing inflammation and oxidative stress . The antioxidant capacity of similar compounds was evaluated using assays like DPPH radical scavenging, suggesting potential for this compound to exhibit similar properties.

Anti-inflammatory Effects

The presence of the methoxy group in the structure is associated with anti-inflammatory activity. Compounds similar to this acetamide have been shown to inhibit the expression of COX-2 in inflammatory models . This suggests that the compound may be effective in modulating inflammatory pathways.

Cytotoxicity

Cytotoxicity studies on related compounds indicate varying degrees of effectiveness against cancer cell lines. For example, the cytotoxic effects were tested on human submandibular gland tumor cells (HSG), revealing a correlation between structure and biological activity . It would be prudent to investigate the cytotoxic profile of this specific acetamide against various cancer cell lines.

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of methoxyphenol derivatives demonstrated that modifications to the phenolic structure could significantly enhance biological activity. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of various derivatives against COX-2 inhibition and antioxidant activity .

| Compound | IC50 (µM) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 5.0 | 85 |

| Compound B | 10.0 | 70 |

| Target Compound | TBD | TBD |

Study 2: Enzyme Kinetics

Research involving enzyme kinetics has shown that similar compounds can modulate enzyme activities critical in metabolic pathways. For example, investigations into lactate dehydrogenase (LDH) revealed that certain derivatives could inhibit its activity, suggesting a potential mechanism for inducing apoptosis in cancer cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing trifluoroethyl groups can exhibit enhanced anticancer properties due to their ability to modulate biological pathways involved in cancer progression. Studies have shown that derivatives of acetamides can inhibit tumor growth by targeting specific enzymes or receptors involved in cell proliferation .

Antimicrobial Properties

The incorporation of the methoxyphenoxy group enhances the compound's lipophilicity, which is crucial for penetrating microbial membranes. This feature has been explored in the synthesis of new antimicrobial agents that demonstrate efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Acetamide derivatives have been studied for their anti-inflammatory properties, with potential applications in treating conditions such as arthritis and other inflammatory diseases. The trifluoroethyl group may contribute to the modulation of inflammatory pathways, providing a basis for further development .

Herbicide Development

The unique structure of 2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide makes it an interesting candidate for herbicide formulation. Its ability to disrupt plant growth at specific developmental stages has been investigated, showing promise as a selective herbicide that minimizes crop damage while effectively controlling weed populations .

Insecticidal Activity

Research into the insecticidal properties of similar compounds suggests that this acetamide could be effective against various agricultural pests. The fluorinated moiety enhances its potency and stability under environmental conditions, making it a viable option for integrated pest management strategies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the methoxyphenol precursor .

- Introduction of the trifluoroethyl group via nucleophilic substitution.

- Final acylation step to yield the desired acetamide.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

This reaction is critical in purity analysis, where impurities like glycine or trifluoroethylamine are monitored .

Formyl Group

The formyl group participates in:

-

Condensation Reactions : Aldol-like additions or nucleophilic attacks (e.g., with amines or alcohols).

-

Oxidation : Conversion to carboxylic acids under strong oxidizing conditions.

-

Acylation : Reaction with acylating agents to form imines or hydrazones.

Phenoxy Group

The phenoxy group may undergo:

-

Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups (e.g., formyl) at the para position.

-

Demethylation : Removal of the methoxy group under acidic conditions.

Stability and Impurity Analysis

The compound’s stability is influenced by its functional groups:

Comparative Reaction Profiling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

The chloro substituent in reduces steric hindrance compared to methoxy, possibly improving synthetic accessibility . Amino groups () may confer hydrogen-bonding capacity, influencing bioavailability .

Synthetic Efficiency :

- Compound 30 () achieved an 82% yield via method C (using 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one and 2-bromo-N-n-butylacetamide), suggesting that bulky alkyl chains (e.g., n-butyl) are synthetically tractable .

- Lower yields (54–51%) for compounds with hydroxyl or ester groups (e.g., Compound 31, 32) highlight challenges in polar functional group incorporation .

Functional Group Contributions

Trifluoroethyl vs. Nitrophenyl :

- Formyl vs. Amino: The formyl group in the target compound enables covalent interactions (e.g., Schiff base formation), whereas amino groups () facilitate hydrogen bonding or salt bridge formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves two key steps: (1) Formation of the methoxyphenoxy intermediate via nucleophilic aromatic substitution, and (2) coupling with a trifluoroethyl acetamide moiety. For the methoxyphenoxy group, use 4-methoxyphenol activated by deprotonation with K₂CO₃ in DMF, followed by reaction with a formyl-containing electrophile . For acetamide coupling, employ Cs₂CO₃ as a base in DMF under argon to facilitate alkylation of 2,2,2-trifluoroethylamine with chloroacetyl intermediates . Optimize yields by varying reaction time (monitor via TLC), solvent polarity (DMF vs. acetonitrile), and temperature (-40°C to room temperature for sensitive steps) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and LC-HRMS:

- ¹H NMR : Key signals include the formyl proton (~10 ppm), methoxy group (~3.8 ppm), trifluoroethyl CF₃ split into a quartet (δ 3.5–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- LC-HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass. For example, a calculated m/z of 370.0681 (C₁₃H₁₂F₃NO₄) should align with experimental data .

Q. What are the critical storage conditions to maintain the stability of this compound during experimental workflows?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent hydrolysis of the formyl group and degradation of the trifluoroethyl moiety. Avoid prolonged exposure to moisture or light, as these can lead to acetamide decomposition or methoxy demethylation .

Advanced Research Questions

Q. What strategies are effective for resolving conflicting NMR data between synthetic batches?

- Methodological Answer : Discrepancies in aromatic proton splitting or trifluoroethyl signals often arise from residual solvents, byproducts, or incomplete purification. Perform:

- HPLC-PDA : Identify impurities (e.g., unreacted 4-methoxyphenol or chloroacetyl intermediates) using a C18 column with acetonitrile/water gradients .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; the formyl group’s HMBC correlation to adjacent aromatic carbons confirms regioselectivity .

- Recrystallization : Use ethyl acetate/hexane (3:1) to remove polar impurities, improving spectral clarity .

Q. How can computational modeling guide the design of derivatives targeting biological pathways like epigenetic regulation?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the formyl-phenoxy moiety and target proteins (e.g., EZH2’s SAM-binding pocket). Prioritize derivatives with enhanced hydrogen bonding to catalytic residues .

- QSAR Analysis : Corolate substituent electronegativity (e.g., CF₃ vs. CH₃) with inhibitory activity. The trifluoroethyl group’s electron-withdrawing nature may improve binding affinity .

Q. What methodologies are appropriate for analyzing reaction byproducts in multi-step syntheses?

- Methodological Answer :

- LC-MS/MS : Detect trace intermediates (e.g., N-(2,2,2-trifluoroethyl)acetamide side products) with MRM transitions specific to expected m/z values .

- Kinetic Studies : Monitor reaction progress via inline IR spectroscopy (e.g., carbonyl peak at ~1700 cm⁻¹ for formyl group retention) to minimize over-reaction .

- Theoretical Plates Calculation : Optimize column chromatography (e.g., silica gel, 120 Å pore size) to separate regioisomers with ΔRf ≥ 0.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.